molecular formula C11H15BFNO2 B1408811 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid CAS No. 1704063-81-9

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid

Cat. No. B1408811
CAS RN: 1704063-81-9
M. Wt: 223.05 g/mol
InChI Key: SMVCTBVJPGVCJB-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is a chemical compound used in scientific research. It has a molecular weight of 223.05 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .


Chemical Reactions Analysis

Boronic acids, including this compound, are often used as reactants in coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the Suzuki coupling reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 223.05 .

Scientific Research Applications

Synthesis and Application in Drug Development

  • Building Blocks for Silicon-Containing Drugs : 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid derivatives have been synthesized as potential building blocks for developing silicon-containing drugs. These compounds show promise due to their unique properties and potential applications in pharmaceuticals (Troegel et al., 2009).

Molecular Synthesis Techniques

  • Palladium-Catalyzed Cross-Coupling Reactions : This chemical has been utilized in palladium-catalyzed cross-coupling reactions to synthesize various fluorine-substituted aromatic compounds. These reactions are crucial in the synthesis of complex organic molecules, often used in pharmaceuticals (Xu et al., 2008).

Applications in Material Science

  • Self-Assembly and Exfoliation of Molecular Solids : Research has shown that derivatives of this compound can self-assemble into macrocycles, forming materials that can be exfoliated into thinner sheets. This is significant for developing new materials with potential applications in nanotechnology and electronics (Fornasari et al., 2018).

Photodynamic Therapy and Imaging

  • In Situ Imaging and Therapy : A phenylboronic acid-functionalized derivative was developed for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This represents an innovative approach in cancer diagnostics and therapeutics (Li & Liu, 2021).

Glucose Sensing Technology

  • Glucose Sensing : Compounds derived from this compound have been explored for their potential in glucose sensing technologies. These technologies are critical in the management and monitoring of diabetes (Huang et al., 2013).

Spectroscopic Analysis and Quantum Mechanical Studies

  • Spectroscopic Properties and Quantum Studies : The spectroscopic properties of related compounds have been extensively studied, providing insights into their structural and electronic characteristics. This is crucial for the design of new materials and drugs (Devi et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

[4-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c13-10-3-4-11(12(15)16)9(7-10)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCTBVJPGVCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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